REACTION_CXSMILES
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BrCC(CBr)=O.BrC[CH2:9][C:10]([C:12]1[C:17]([CH3:18])=[CH:16][C:15]([CH3:19])=[CH:14][C:13]=1[CH3:20])=O.[NH2:21][C:22]([NH2:24])=[S:23]>CO>[NH2:24][C:22]1[S:23][CH:9]=[C:10]([C:12]2[C:17]([CH3:18])=[CH:16][C:15]([CH3:19])=[CH:14][C:13]=2[CH3:20])[N:21]=1 |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the reaction mixture
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Type
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FILTRATION
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Details
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the precipitate is filtered off
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Type
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WASH
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Details
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washed abundantly with diethyl ether
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Type
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CUSTOM
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Details
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After concentration of the filtrate to a third of the initial volume, a second bath of crystals is recovered
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Type
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CUSTOM
|
Details
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m.p.=138 168° C
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Type
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CUSTOM
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Details
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The hydrobromide prepared by the action of HBr in ethanol melts at 295° C.
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Name
|
|
Type
|
|
Smiles
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NC=1SC=C(N1)C1=C(C=C(C=C1C)C)C
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |